molecular formula C13H12N2O2 B14283995 Phenyl 3,5-diaminobenzoate CAS No. 141288-44-0

Phenyl 3,5-diaminobenzoate

Katalognummer: B14283995
CAS-Nummer: 141288-44-0
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: GMIYURCWSJKRKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl 3,5-diaminobenzoate is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a phenyl group attached to a benzoate moiety, which is further substituted with amino groups at the 3 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenyl 3,5-diaminobenzoate can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dinitrobenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride to form phenyl 3,5-dinitrobenzoate. This intermediate is then subjected to catalytic hydrogenation using a palladium on carbon catalyst to reduce the nitro groups to amino groups, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: Phenyl 3,5-diaminobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The compound can be further reduced to form derivatives with different functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration with concentrated nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Phenyl 3,5-dinitrobenzoate.

    Reduction: Various reduced derivatives depending on the reaction conditions.

    Substitution: Substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Phenyl 3,5-diaminobenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials such as polyimides and liquid crystal alignment films.

Wirkmechanismus

The mechanism of action of phenyl 3,5-diaminobenzoate involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with various biological molecules, influencing their function. In medicinal chemistry, the compound’s ability to inhibit certain enzymes or modulate receptor activity is of particular interest.

Vergleich Mit ähnlichen Verbindungen

Phenyl 3,5-diaminobenzoate can be compared with other similar compounds such as:

    Phenyl 2,4-diaminobenzoate: Differing in the position of the amino groups, which affects its reactivity and applications.

    Phenyl 3,5-diaminobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester group, leading to different chemical properties and uses.

    Phenyl 3,5-dinitrobenzoate: The nitro derivative, which is an intermediate in the synthesis of this compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and ester functional groups, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

141288-44-0

Molekularformel

C13H12N2O2

Molekulargewicht

228.25 g/mol

IUPAC-Name

phenyl 3,5-diaminobenzoate

InChI

InChI=1S/C13H12N2O2/c14-10-6-9(7-11(15)8-10)13(16)17-12-4-2-1-3-5-12/h1-8H,14-15H2

InChI-Schlüssel

GMIYURCWSJKRKX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.